6-(2-Methoxyphenyl)-6-oxohexanenitrile
Description
6-(2-Methoxyphenyl)-6-oxohexanenitrile (CAS: 1398663-06-3) is a nitrile-containing organic compound featuring a 2-methoxyphenyl substituent and a ketone group at the sixth carbon of its hexanenitrile backbone. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and pharmaceutical research. The compound is commercially available through multiple suppliers (e.g., AG-D-22102, CTK4A5034) and is often utilized as a precursor in heterocyclic synthesis or as a structural analog in structure-activity relationship (SAR) studies . Its InChIKey (JBMUVGPYRUXXDZ-UHFFFAOYSA-N) and synonyms (e.g., AGN-PC-04Q4AM) are well-documented, reflecting its established role in chemical databases .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-6-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFRJUWVDWIDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645187 | |
| Record name | 6-(2-Methoxyphenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-52-2 | |
| Record name | 2-Methoxy-ε-oxobenzenehexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methoxyphenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)-6-oxohexanenitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable nitrile source under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by a cyanation step to introduce the nitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(2-Methoxyphenyl)-6-oxohexanenitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
- Electron Effects : Bromine and chlorine substituents (e.g., 2-Br, 2-Cl) increase electrophilicity at the ketone, facilitating nucleophilic attack, whereas methoxy groups (electron-donating) stabilize the carbonyl via resonance .
Functional Group Analogs: Nitrile vs. Carboxylic Acid/Ester
Replacing the nitrile group with carboxylic acid or ester functionalities alters reactivity and applications:
Key Findings :
- Reactivity : Nitriles (e.g., this compound) are less polar than carboxylic acids, enhancing their solubility in organic solvents. However, they require harsher conditions for hydrolysis compared to esters .
Biological Activity
6-(2-Methoxyphenyl)-6-oxohexanenitrile, also known by its chemical formula and PubChem CID 24726794, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound consists of a methoxy-substituted phenyl group attached to a hexanenitrile backbone with a keto functional group. Its molecular characteristics contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.27 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Preliminary studies suggest it may exhibit:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Anticancer Properties : Some studies indicate that the compound may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical formation, suggesting effective antioxidant properties.
- Enzyme Inhibition : Research focused on the inhibition of cyclooxygenase (COX) enzymes showed that the compound could reduce inflammatory markers in vitro. This suggests potential applications in anti-inflammatory therapies.
- Anticancer Studies : In a preliminary screening against various cancer cell lines, this compound exhibited cytotoxic effects, particularly against breast cancer cells. Further investigations are needed to confirm these findings and explore the underlying mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound | Antioxidant Activity | COX Inhibition | Cytotoxicity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 2-Methoxyphenol | Moderate | Low | Moderate |
| 3-(5-Bromo-2-methoxyphenyl)acetic acid | Low | High | Low |
This table illustrates that while this compound shows promising biological activity across multiple assays, other compounds may exhibit stronger effects in specific areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
